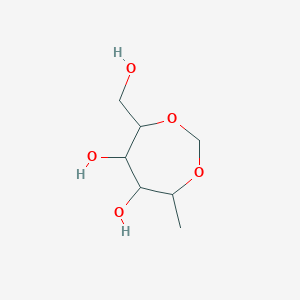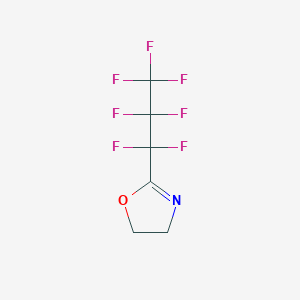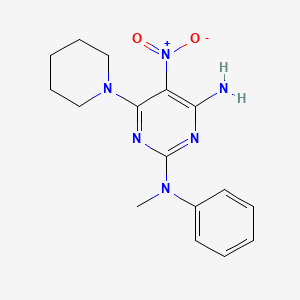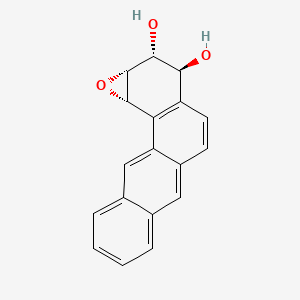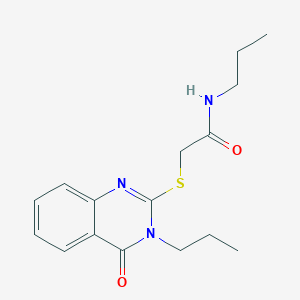
(Z)-4-(4-phenylphenyl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(4-phenylphenyl)but-3-en-2-one typically involves the aldol condensation reaction between benzaldehyde and acetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Ethanol or methanol is commonly used as the solvent.
Reaction Time: Several hours to ensure complete reaction.
The reaction proceeds through the formation of an intermediate aldol product, which then undergoes dehydration to yield the final this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4-(4-phenylphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzoic acid derivatives, while reduction with sodium borohydride can produce alcohols.
Aplicaciones Científicas De Investigación
(Z)-4-(4-phenylphenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the manufacture of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (Z)-4-(4-phenylphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Diphenyl-2-butanone: Similar structure but lacks the double bond in the butenone backbone.
4-Phenyl-3-buten-2-one: Contains only one phenyl group attached to the butenone backbone.
Benzylideneacetone: Similar structure but with different substitution patterns on the phenyl rings.
Uniqueness
(Z)-4-(4-phenylphenyl)but-3-en-2-one is unique due to the presence of two phenyl groups and a double bond in the butenone backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
5384-65-6 |
|---|---|
Fórmula molecular |
C16H14O |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
(Z)-4-(4-phenylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C16H14O/c1-13(17)7-8-14-9-11-16(12-10-14)15-5-3-2-4-6-15/h2-12H,1H3/b8-7- |
Clave InChI |
WOYQFGGEPKZWQM-FPLPWBNLSA-N |
SMILES isomérico |
CC(=O)/C=C\C1=CC=C(C=C1)C2=CC=CC=C2 |
SMILES canónico |
CC(=O)C=CC1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{Bis[4-(diethylamino)phenyl]methylidene}hydroxylamine](/img/structure/B14160883.png)
![4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B14160885.png)
![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160886.png)
![Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)-](/img/structure/B14160889.png)
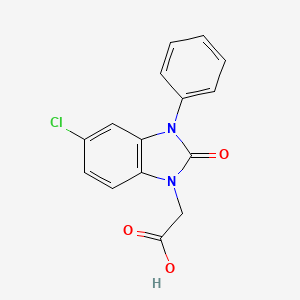

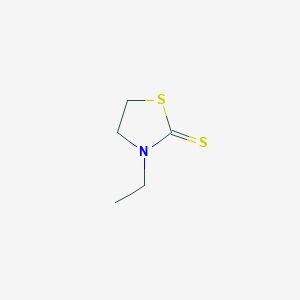
![1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one](/img/structure/B14160925.png)
